Enhanced Electron Affinity of Hydroxyl-Terminated vs. Amino-Terminated Aniline Trimers by DFT Calculation
A 2008 density functional theory (DFT) study directly compared hydroxyl-terminated aniline trimers with amino-terminated analogs, quantifying the effect of terminal oxygen substitution on electronic properties relevant to corrosion inhibition [1]. The anti-conformer of the hydroxyl-terminated emeraldine base trimer exhibited a calculated electron affinity of 0.059767 hartrees (37.5 kcal mol⁻¹), versus 0.052728 hartrees (33.1 kcal mol⁻¹) for the amino-terminated form—a 13.3% increase. In the dihydrochloride salt state, the difference widened to 9.6% (0.130546 vs. 0.118972 hartrees).
| Evidence Dimension | Electron affinity (DFT-calculated) for corrosion inhibitor effectiveness |
|---|---|
| Target Compound Data | 0.059767 hartrees (base); 0.130546 hartrees (salt) |
| Comparator Or Baseline | Amino-terminated aniline trimer: 0.052728 hartrees (base); 0.118972 hartrees (salt) |
| Quantified Difference | +13.3% (base); +9.6% (salt) favoring hydroxyl-terminated trimer |
| Conditions | B3LYP/6-31G(d,p) DFT calculations; anti-conformer; emeraldine oxidation state |
Why This Matters
The larger electron affinity of the hydroxyl-terminated scaffold predicts stronger electron-accepting capacity, which prior work links to improved anticorrosion performance—this provides a quantifiable electronic-structure rationale for selecting hydroxyl-functionalized aniline trimers over amino-only counterparts for corrosion inhibitor development.
- [1] Sein, L. T., Wei, Y., & Jansen, S. A. (2008). Effect of Substituting Oxygen for Terminal Nitrogen in Aniline Oligomers: a DFT Comparison of Hydroxyl and Amino Terminated Aniline Trimers. Journal of Physical Chemistry A, 112(12), 2598–2603. View Source
